molecular formula C12H21N3O B3016379 N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide CAS No. 1223477-92-6

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide

Cat. No. B3016379
CAS RN: 1223477-92-6
M. Wt: 223.32
InChI Key: JJGQFOOLZUXTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It is a promising anticancer agent that has shown efficacy in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide is a potent and selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying the role of ribosomal RNA synthesis in cancer cells. However, it has been shown to have off-target effects on other RNA polymerases, which may limit its usefulness in certain experimental settings. In addition, this compound has poor solubility and bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for the development of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide as an anticancer agent. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is a need for the development of more potent and selective inhibitors of RNA polymerase I transcription that can overcome the limitations of this compound.

Synthesis Methods

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide involves a series of chemical reactions starting with the reaction of cyclopropylamine with ethyl cyanoacetate to form N-(1-cyano-1-cyclopropylethyl)glycine ethyl ester. The ester is then converted to the corresponding amide by reaction with diethylamine. The final step involves the reaction of the amide with phosphoryl chloride to yield this compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has been tested in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors, and has shown promising results.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-4-15(5-2)8-11(16)14-12(3,9-13)10-6-7-10/h10H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGQFOOLZUXTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.